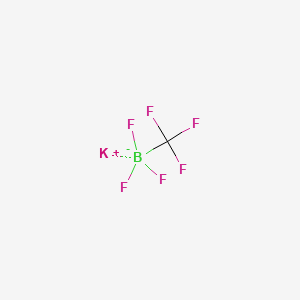

Potassium Trifluoro(trifluoromethyl)borate

Übersicht

Beschreibung

Potassium Trifluoro(trifluoromethyl)borate is a unique organoboron compound known for its stability and versatility in various chemical reactions. It is a potassium salt with the molecular formula CBF6K and is often used in organic synthesis due to its ability to form carbon-carbon bonds efficiently .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium Trifluoro(trifluoromethyl)borate can be synthesized through the reaction of trifluoromethylboronic acid with potassium fluoride. This reaction typically occurs in an inert atmosphere to prevent moisture interference, as the compound is highly moisture-sensitive .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process often includes the use of specialized equipment to handle the moisture-sensitive nature of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium Trifluoro(trifluoromethyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoroboranes.

Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts.

Cross-Coupling: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Reactions are typically carried out under inert atmospheres to prevent moisture interference .

Major Products Formed

The major products formed from reactions involving this compound include various organoboron compounds, which are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

KCBF₃ is primarily utilized as a reagent in cross-coupling reactions, notably the Suzuki-Miyaura coupling . This reaction allows for the formation of carbon–carbon bonds between aryl and vinyl halides and organotrifluoroborates.

- Advantages :

- Moisture and air stability

- Compatibility with oxidative conditions

- Higher atom economy compared to traditional boronic acids

Case Study : A study demonstrated the successful cross-coupling of potassium primary alkyltrifluoroborates with alkenyl bromides using palladium catalysts, yielding good product yields under optimized conditions .

Materials Science

KCBF₃ has been employed in the synthesis of new materials, particularly in creating organoboron compounds that serve as building blocks for advanced materials.

- Applications :

- Synthesis of polymers with enhanced properties

- Development of functionalized surfaces for electronic applications

The stability of KCBF₃ allows it to be used in various synthetic pathways without degradation, making it suitable for producing high-performance materials .

Medicinal Chemistry

In medicinal chemistry, KCBF₃ has shown promise in the synthesis of biologically active compounds. Its ability to facilitate the formation of complex structures makes it valuable in drug development.

- Example : The synthesis of substituted purines using potassium methyltrifluoroborate has been reported, highlighting its role in generating important pharmacophores .

Comparative Analysis of Boron Reagents

| Property | Potassium Trifluoro(trifluoromethyl)borate | Boronic Acids | Boronate Esters |

|---|---|---|---|

| Stability | High (moisture and air-stable) | Moderate (degrades easily) | Low (sensitive to moisture) |

| Atom Economy | High | Moderate | Low |

| Reactivity | High (under mild conditions) | Variable | High (but less stable) |

| Shelf Life | Indefinite (stable at room temperature) | Limited (short shelf life) | Limited |

Wirkmechanismus

The mechanism by which Potassium Trifluoro(trifluoromethyl)borate exerts its effects involves the formation of stable boron-carbon bonds. The compound acts as a nucleophilic partner in metal-catalyzed cross-coupling reactions, where it transfers its trifluoromethyl group to the target molecule . This process is facilitated by the presence of palladium catalysts and bases, which help to activate the boron compound and promote the formation of the desired product .

Vergleich Mit ähnlichen Verbindungen

Potassium Trifluoro(trifluoromethyl)borate is unique compared to other organoboron compounds due to its stability and reactivity under various conditions. Similar compounds include:

Potassium Trifluoroborate: Known for its stability and use in cross-coupling reactions.

Potassium (trifluoromethyl)trifluoroborate: Similar in structure but with different reactivity patterns.

Potassium alkyltrifluoroborates: Used in similar applications but with different alkyl groups attached to the boron atom.

This compound stands out due to its ability to form stable carbon-carbon bonds and its versatility in various chemical reactions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

Potassium trifluoro(trifluoromethyl)borate (K[CF₃BF₃]), a stable organoboron compound, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article presents an overview of its synthesis, biological interactions, and relevant research findings.

This compound is characterized by its trifluoroborate group, which enhances its reactivity. The compound can be synthesized through a two-step process involving the reaction of trimethyltrifluoromethyltin with boron trifluoride, followed by ion exchange with potassium fluoride in an aqueous medium. This method yields a stable product that is soluble in polar solvents and exhibits a melting point above 300 °C .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may modulate enzymatic activity, which could have implications for drug development and therapeutic applications.

Interaction with Biological Targets

Research indicates that this compound may influence several biochemical pathways through specific binding interactions. Notably, it has been shown to participate in cross-coupling reactions that are vital for synthesizing biologically active compounds . These reactions can lead to the development of new pharmaceuticals targeting diseases such as cancer.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

-

Cell Viability Assays :

- MTT Assay : A study using MTT assays evaluated the cytotoxic effects of various organoboron compounds, including this compound, against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). Results indicated significant cytotoxicity at concentrations greater than 100 µM .

- SRB Assay : Sulforhodamine B assays further confirmed the cytotoxic potential of these compounds, providing insights into their efficacy as anticancer agents .

- Enzymatic Activity Modulation :

- Cross-Coupling Reactions :

Data Tables

| Study | Assay Type | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|---|

| MTT Assay | Cell Viability | A549 (Lung Cancer) | >100 | Significant Cytotoxicity |

| SRB Assay | Cell Viability | MDA-MB-231 (Breast) | >100 | Confirmed Cytotoxic Effects |

| Enzymatic Activity Modulation | Kinetic Study | Various Enzymes | Variable | Altered Substrate Binding |

Conclusion and Future Directions

This compound represents a promising avenue for further research in medicinal chemistry due to its unique properties and biological activity. Ongoing studies aim to elucidate the precise mechanisms by which this compound interacts with biological systems, potentially leading to novel therapeutic applications. The development of more potent derivatives could enhance its efficacy against various diseases, particularly cancers.

Future research should focus on:

- Detailed mechanistic studies to understand the interactions at a molecular level.

- Exploration of additional biological targets.

- Development of new synthetic methodologies utilizing this compound for creating diverse biologically active compounds.

Eigenschaften

IUPAC Name |

potassium;trifluoro(trifluoromethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBF6.K/c3-1(4,5)2(6,7)8;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGBGCVSVMQVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBF6K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635481 | |

| Record name | Potassium trifluoro(trifluoromethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42298-15-7 | |

| Record name | Potassium trifluoro(trifluoromethyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium Trifluoro(trifluoromethyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.